molecular formula C21H19N3O3 B5524185 N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide

Cat. No. B5524185
M. Wt: 361.4 g/mol
InChI Key: KGCRECCJSSBCMZ-OEAKJJBVSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide involves several steps, including chloroacetylation reactions, hydrazinolysis, and reactions with various aromatic aldehydes. These methods provide a range of compounds with potential antimicrobial and antifungal properties (Kumar & Mishra, 2015).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various analytical techniques such as IR, 1HNMR spectral data, and elemental analysis. Such detailed characterization is crucial for confirming the chemical structure and understanding the molecular interactions responsible for their biological activities (Almutairi et al., 2018).

Chemical Reactions and Properties

The chemical reactions of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide derivatives often involve interactions with various reagents to form compounds with enhanced antimicrobial and antifungal capabilities. The reactivity channels for similar compounds have been explored, showing how different oxidants and conditions lead to a variety of products, enriching our understanding of their chemical properties and reactivity (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. Studies have shown that the spatial arrangement of the molecules and the presence of different functional groups significantly affect these properties, highlighting the importance of molecular design in developing new compounds with desired physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to form complexes with metals or other molecules, are crucial for their potential applications. For instance, the interaction of these compounds with metals has been explored to develop new materials with interesting chemical and physical properties, such as catalytic activities or luminescence (Singh & Singh, 2017).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated that derivatives of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide exhibit significant antimicrobial and antifungal activities. A study by Kumar and Mishra (2015) synthesized novel derivatives from the chloroacetylation reaction of diphenylamine (DPA), which upon further reactions yielded compounds with potent antimicrobial properties. Compounds such as 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide, 2-(2-(3-methylbenzylidene)hydrazinyl)-N, N-diphenyl-acetamide, and 2-(2-(2-nitrobenzylidine)hydrazinyl)-N, N-diphenyl-acetamide showed significant antimicrobial and antifungal activity, suggesting their potential exploration as potent agents in these fields (Kumar & Mishra, 2015).

Modified-Release Dosage Forms

In the field of pharmaceutical sciences, especially in the development of oral modified-release dosage forms, the derivatives of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide show promising applications. Research led by Wang et al. (2016) explored the suitability of stereolithography (SLA) for fabricating drug-loaded tablets with modified-release characteristics using this compound as a model. This innovative approach allows for the creation of drug-loaded tablets with specific extended-release profiles, marking a significant advancement in personalized medication and industrial pharmaceutical production (Wang, Goyanes, Gaisford, & Basit, 2016).

Antimicrobial Agent Evaluation

Further extending its application in antimicrobial research, a series of linear dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide, a related compound, were synthesized and evaluated as antimicrobial agents. This study conducted by Moustafa et al. (2018) involved the synthesis of various derivatives which were then subjected to antimicrobial activity assessment. The results showed good activity across a range of compounds, with specific derivatives displaying promising activity against a panel of microorganisms. This research underscores the potential of these compounds in the development of new antimicrobial agents (Moustafa, Khalaf, Naglah, Al-Wasidi, Al-Jafshar, & Awad, 2018).

Safety and Hazards

Sigma-Aldrich provides “N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-methylbenzamide” as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-19(24-23-14-18-12-7-13-27-18)15-22-21(26)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,20H,15H2,(H,22,26)(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCRECCJSSBCMZ-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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